molecular formula C13H14O3 B1325467 Ethyl 4-(cyclopropanecarbonyl)benzoate CAS No. 863769-67-9

Ethyl 4-(cyclopropanecarbonyl)benzoate

Cat. No. B1325467
M. Wt: 218.25 g/mol
InChI Key: XSMZWMTZXKUJKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzocaine and its reactions provide structures with antimicrobial, anti-inflammatory, anticancer activities . These reactions are a result of inhibition of acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus .


Molecular Structure Analysis

The molecular formula of Ethyl 4-(cyclopropanecarbonyl)benzoate is C13H14O3. It has a molecular weight of 218.25 g/mol.


Chemical Reactions Analysis

Ethyl 4-(cyclopropanecarbonyl)benzoate is a synthetic intermediate that can undergo various chemical reactions . For instance, it can react with benzocaine and 1-cyanoacetyl-3,5-dimethylpyrazole to furnish ethyl 4-(2-cyanoacetamido)benzoate .


Physical And Chemical Properties Analysis

Ethyl 4-(cyclopropanecarbonyl)benzoate has a molecular weight of 218.25 g/mol. It is a liquid or solid or semi-solid substance . The compound is stored in a sealed container in a dry room at room temperature .

Scientific Research Applications

1. Liquid Crystalline Polysiloxanes Synthesis

Ethyl 4-(cyclopropanecarbonyl)benzoate is utilized in the synthesis of novel fluorinated monomers, which lead to the production of side chain liquid crystalline polysiloxanes. These polysiloxanes exhibit significant smectogen properties due to their unique structural components, including a fluorinated chain and a mesogenic moiety, which contribute to their thermotropic polymorphism and high transition temperatures (Bracon, Guittard, Givenchy, & Géribaldi, 2000).

2. Anti-Juvenile Hormone Activity

In biological research, ethyl 4-(cyclopropanecarbonyl)benzoate derivatives have been explored for their anti-juvenile hormone activity, particularly in insects like the silkworm, Bombyx mori. These compounds, such as ethyl 4-(2-benzylhexyloxy)benzoate, induce precocious metamorphosis, a sign of juvenile hormone deficiency. Their action includes inhibiting juvenile hormone synthesis by suppressing the transcription of biosynthetic enzymes (Kuwano, Fujita, Furuta, & Yamada, 2008).

3. Antiplatelet Drug Development

Ethyl 4-(cyclopropanecarbonyl)benzoate derivatives, such as ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, have been synthesized and evaluated for their potential as antiplatelet drugs. These derivatives exhibit inhibitory effects on platelet aggregation and are being investigated for their therapeutic implications in cardiovascular disorders (Chen et al., 2008).

4. Fluorescence Studies in Solvents

Ethyl 4-(cyclopropanecarbonyl)benzoate derivatives are used in fluorescence studies to investigate excited-state dynamics. The study of derivatives like ethyl 4-(N,N-dimethylamino)benzoate in various solvents contributes to understanding electronic states and electron transfer mechanisms (Weisenborn, Huizer, & Varma, 1989).

5. Role in Polymer Chemistry

Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a related compound, has been used in the enzymatically catalyzed oxidative polymerization of phenol derivatives. This highlights the compound's role in developing new materials through innovative polymer chemistry (Pang, Ritter, & Tabatabai, 2003).

Safety And Hazards

Ethyl 4-(cyclopropanecarbonyl)benzoate is classified as a warning substance . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

ethyl 4-(cyclopropanecarbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-2-16-13(15)11-7-5-10(6-8-11)12(14)9-3-4-9/h5-9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMZWMTZXKUJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642491
Record name Ethyl 4-(cyclopropanecarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(cyclopropanecarbonyl)benzoate

CAS RN

863769-67-9
Record name Ethyl 4-(cyclopropanecarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(4-Ethoxycarbonylphenyl)-iodo-zinc (20 mL of 0.5 M in THF, 10.0 mmol) was added over 10 min to dichloro-bis(triphenylphosphoranyl)palladium (211 mg, 0.3 mmol) in THF (20 mL) under an atmosphere of nitrogen at 0° C. The reaction mixture was stirred for 15 minutes, cyclopropanecarbonyl chloride (941 mg, 817 μL, 9.0 mmol) was added dropwise at 0° C. and stirred for 2 hours. The reaction mixture was quenched with 1M HCl (20 mL), extracted with ethyl acetate (2×50 mL). The organic layer was washed sequentially with sat. aq. NaHCO3 (5 mL) and brine solution (50 mL), dried over MgSO4 and purified by silica gel column chromatography using 0-30% EtOAc/hexanes as eluent to give ethyl 4-(cyclopropanecarbonyl)benzoate (1.54 g, 71%) as a pale yellow oil. ESI-MS m/z calc. 218.0. found 219.3 (M+1)+; Retention time: 1.57 minutes (3 min run).
Quantity
20 mL
Type
reactant
Reaction Step One
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Quantity
20 mL
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solvent
Reaction Step One
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211 mg
Type
catalyst
Reaction Step One
Quantity
817 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Intermediate i-3a was prepared from 4-ethoxycarbonylphenyl zinc iodide and cyclopropanecarbonyl chloride following the above procedure as described for intermediate i-1a. m/z (ES) 219 (MH)+. 1HNMR (500 MHz, CDCl3): δ 8.17 (d, 2H, J=8.5 Hz), 8.08 (d, 2H, J=8.4 Hz), 4.44 (q, 2H, J=7.1 Hz), 2.71 (m, 1H), 1.45 (t, 3H, J=7.1 Hz), 1.31 (m, 2H), 1.13 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

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